

Spectroscopic Analysis of 3-Fluorophenylacetyl Chloride: A Technical Guide

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Compound of Interest

Compound Name: *3-Fluorophenylacetyl chloride*

Cat. No.: *B1338012*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the predicted spectroscopic data for **3-Fluorophenylacetyl chloride** (CAS No: 458-04-8), a key intermediate in various chemical syntheses. The following sections detail the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with generalized experimental protocols for data acquisition. This information is crucial for the identification, characterization, and quality control of this compound in research and development settings.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for **3-Fluorophenylacetyl chloride**. These predictions are generated using computational algorithms and provide a valuable reference for experimental verification.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR)

Chemical Shift (ppm)	Multiplicity	Integration	Assignment
~7.35	ddd	1H	Ar-H
~7.10	m	2H	Ar-H
~7.00	dt	1H	Ar-H
~4.30	s	2H	-CH ₂ -

Predicted in CDCl₃ at 400 MHz. Chemical shifts are referenced to TMS (0 ppm).

¹³C NMR (Carbon-13 NMR)

Chemical Shift (ppm)	Assignment
~172.0	C=O (acid chloride)
~162.5 (d, ¹ JCF ≈ 245 Hz)	C-F
~136.0 (d, ³ JCF ≈ 7 Hz)	Ar-C
~130.5 (d, ³ JCF ≈ 8 Hz)	Ar-CH
~125.0 (d, ⁴ JCF ≈ 3 Hz)	Ar-CH
~116.0 (d, ² JCF ≈ 21 Hz)	Ar-CH
~114.5 (d, ² JCF ≈ 22 Hz)	Ar-CH
~50.0	-CH ₂ -

Predicted in CDCl₃ at 100 MHz. Chemical shifts are referenced to TMS (0 ppm). 'd' denotes a doublet due to carbon-fluorine coupling, with the coupling constant (J) in Hz.

Infrared (IR) Spectroscopy

Wavenumber (cm ⁻¹)	Intensity	Assignment
~3070	Weak	Aromatic C-H Stretch
~2950	Weak	Aliphatic C-H Stretch
~1800	Strong	C=O Stretch (Acid Chloride)
~1590, ~1490	Medium-Strong	Aromatic C=C Stretch
~1250	Strong	C-F Stretch
~780	Strong	Aromatic C-H Bend (out-of-plane)
~700	Medium	C-Cl Stretch

Predicted for a liquid film.

Mass Spectrometry (MS)

m/z	Relative Intensity (%)	Assignment
172/174	30/10	[M] ⁺ (Molecular Ion, ³⁵ Cl/ ³⁷ Cl isotopes)
137	100	[M-Cl] ⁺
109	80	[M-COCl] ⁺ or [C ₇ H ₄ F] ⁺
91	40	[C ₇ H ₄] ⁺

Predicted for Electron Ionization (EI) at 70 eV.

Experimental Protocols

The following are generalized protocols for the acquisition of spectroscopic data for compounds similar to **3-Fluorophenylacetyl chloride**. Instrument parameters should be optimized for the specific sample and equipment used.

NMR Spectroscopy

- Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl_3) in a standard 5 mm NMR tube.
- ^1H NMR Acquisition:
 - Tune and shim the spectrometer for the specific sample.
 - Acquire a one-pulse ^1H spectrum with a 90° pulse angle.
 - Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-10 ppm).
 - Use a sufficient number of scans (e.g., 16-64) to achieve an adequate signal-to-noise ratio.
 - Process the data with Fourier transformation, phase correction, and baseline correction.
- ^{13}C NMR Acquisition:
 - Acquire a proton-decoupled ^{13}C spectrum.
 - Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-200 ppm).
 - Use a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ^{13}C .
 - Process the data similarly to the ^1H spectrum.

Infrared (IR) Spectroscopy

- Sample Preparation (Liquid): Place a drop of the neat liquid sample between two potassium bromide (KBr) or sodium chloride (NaCl) plates to form a thin film.
- Data Acquisition (FT-IR):
 - Record a background spectrum of the empty sample compartment.
 - Place the sample in the spectrometer's beam path.

- Acquire the sample spectrum over the desired range (e.g., 4000-400 cm^{-1}).
- Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
- The final spectrum is presented in terms of transmittance or absorbance versus wavenumber.

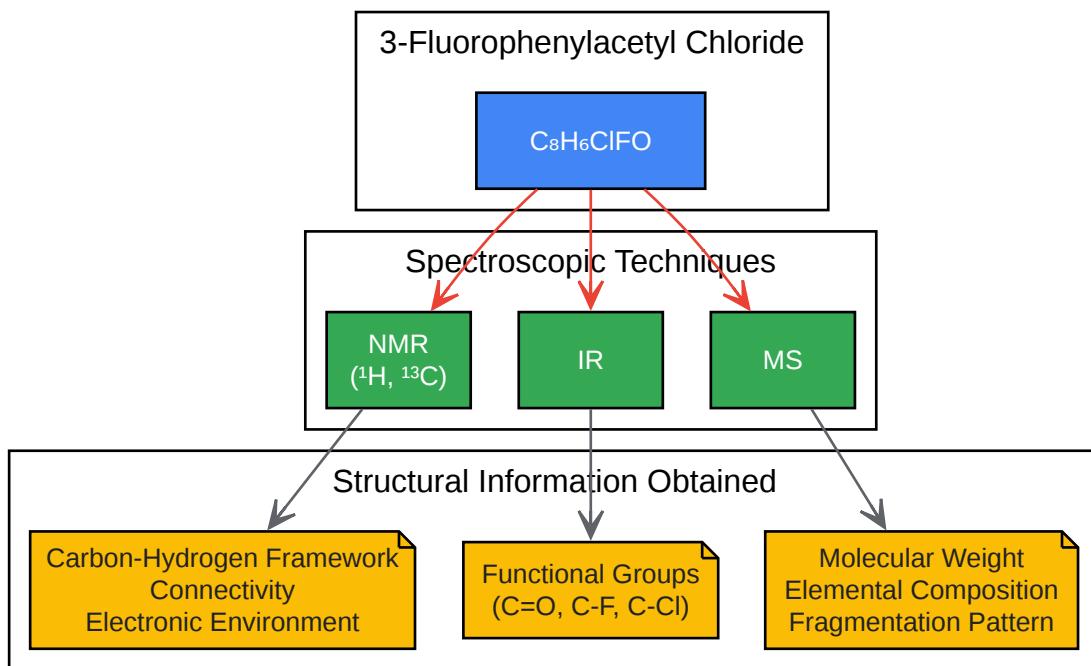
Mass Spectrometry (MS)

- Sample Introduction: Introduce a small amount of the sample into the mass spectrometer via a suitable inlet system, such as a direct insertion probe or a gas chromatograph (GC-MS).
- Ionization: Utilize Electron Ionization (EI) at a standard energy of 70 eV.
- Mass Analysis: Scan a mass range appropriate for the molecular weight of the compound (e.g., m/z 40-300).
- Data Acquisition: Acquire the mass spectrum, recording the relative abundance of each ion.

Visualizations

The following diagrams illustrate the structure of **3-Fluorophenylacetyl chloride** and the relationship between the discussed spectroscopic techniques.

Caption: Chemical Structure of **3-Fluorophenylacetyl chloride**.



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Caption: Relationship between spectroscopic methods and structural information.

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